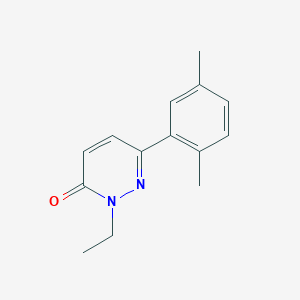

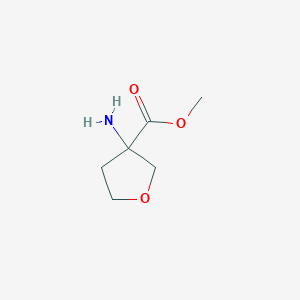

![molecular formula C16H10ClN3O2S B2815663 N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-cyanobenzamide CAS No. 886947-50-8](/img/structure/B2815663.png)

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-cyanobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds substituted N-(Benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides was treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The structure of the synthesized compounds was analyzed based on IR, 1H, 13C NMR and mass spectral data . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .Chemical Reactions Analysis

The compounds were evaluated for anti-inflammatory activity and among the series, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties, respectively, showed the highest IC50 values for COX-1 inhibition .科学的研究の応用

Antiproliferative Effects on Cancer Cells

Compounds with structural similarities have shown promising antiproliferative activities against various cancer cell lines. For example, certain derivatives exhibited potent activities as Raf kinase inhibitors, which play a crucial role in the MAPK/ERK signaling pathway involved in cell division and cancer progression (Hyangmi Kim et al., 2011). This suggests that N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-cyanobenzamide could be explored for its antiproliferative effects and potential as a cancer therapeutic agent.

Anticonvulsant Activity

The design and synthesis of novel compounds for anticonvulsant therapy have been a significant area of research. Some compounds, particularly those incorporating the thiazole moiety, have shown considerable activity in models of epilepsy (M. Faizi et al., 2017). This opens the possibility for N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-cyanobenzamide to be evaluated as a potential anticonvulsant agent.

Antimicrobial Properties

Thiazole-containing compounds have also been evaluated for their antimicrobial properties against a variety of pathogens. For instance, novel sulfonamides containing similar moieties have shown activity against methicillin-sensitive and methicillin-resistant Staphylococcus aureus, as well as Mycobacterium species (M. Krátký et al., 2012). This suggests a potential avenue for exploring the antimicrobial efficacy of N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-cyanobenzamide.

Structure-Activity Relationships and Drug Design

Research into the molecular design and synthesis of compounds with specific pharmacological targets is crucial for drug development. Studies on related compounds have helped elucidate structure-activity relationships (SAR) that inform the design of molecules with improved efficacy and reduced toxicity (Yan Lu et al., 2009). This knowledge could guide the development of N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-cyanobenzamide as a novel therapeutic agent.

作用機序

Target of Action

Similar benzothiazole derivatives have been reported to exhibit anti-inflammatory activity by inhibiting cox-1 and cox-2 enzymes . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins .

Mode of Action

It can be inferred from related studies that benzothiazole derivatives might interact with their targets (like cox-1 and cox-2 enzymes) and inhibit their activity, leading to a decrease in the production of prostaglandins . This results in an anti-inflammatory effect .

Biochemical Pathways

Based on the potential targets, it can be inferred that this compound might affect the arachidonic acid pathway, which is involved in the production of prostaglandins . By inhibiting COX-1 and COX-2 enzymes, the compound could potentially disrupt this pathway, leading to reduced inflammation .

Result of Action

Based on related studies, it can be inferred that the compound might lead to a decrease in the production of prostaglandins due to the inhibition of cox-1 and cox-2 enzymes . This could result in an anti-inflammatory effect .

Safety and Hazards

将来の方向性

While specific future directions for N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-cyanobenzamide were not found, it’s worth noting that in the last few decades, a lot of work has been done on the thiazole ring to find new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

特性

IUPAC Name |

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-cyanobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClN3O2S/c1-22-12-7-6-11(17)14-13(12)19-16(23-14)20-15(21)10-4-2-9(8-18)3-5-10/h2-7H,1H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIHGEIVKFWRAGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=C(C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-cyanobenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(3-chlorophenyl)amino]-N-[2-(cyclohex-1-en-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2815586.png)

![6-(m-tolylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2815588.png)

![(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2815589.png)

![1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2815590.png)

![1,4'-dimethyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinoline]](/img/structure/B2815591.png)

![1-(4-tert-butylphenyl)-8-ethoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2815596.png)

![4-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2815597.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-methylbenzamide](/img/structure/B2815598.png)